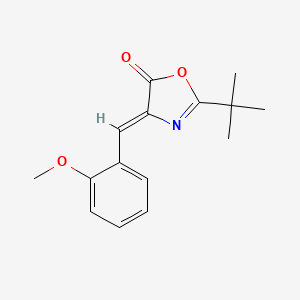

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one

Description

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one is a synthetic oxazolone derivative characterized by a tert-butyl substituent at position 2 of the oxazolone ring and a 2-methoxybenzylidene group at position 4. Oxazolones are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely studied for their biological activities, including antioxidant, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties . This compound is synthesized via condensation reactions involving glycine derivatives and substituted benzaldehydes under acidic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)14-16-11(13(17)19-14)9-10-7-5-6-8-12(10)18-4/h5-9H,1-4H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOYVYHMQZWSD-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=CC=C2OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2OC)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an oxazolone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzylidene group can be reduced to form a saturated oxazolone derivative.

Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated oxazolone.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxazolone ring is often associated with bioactivity.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzylidene group could play a role in binding to the target, while the oxazolone ring might be involved in the overall mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Analogues with Antimicrobial Activity

- 4-(Substituted Benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-ones (PA1-PA14, ) :

- Pyrazine-containing derivatives exhibit broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL against E. coli and S. aureus). Electron-withdrawing groups (e.g., halogens) on the benzylidene ring enhance potency, whereas the target compound’s electron-donating methoxy group may prioritize antioxidant or AChE inhibitory roles over antimicrobial effects .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | ~3.2 | 301.3 | Not reported | Antioxidant, AChE inhibition† |

| 4-Methoxybenzylidene analog (E4) | ~2.8 | 295.3 | 175–176 | AChE inhibition (IC₅₀ = 12.3 µM) |

| 2-Methyl analog (E15) | ~2.1 | 203.2 | 88–90 | Antioxidant (DPPH ~45%) |

| Pyrazine derivative (PA3, E14) | ~2.5 | 320.1 | 162–164 | Antimicrobial (MIC = 4 µg/mL) |

*Estimated using fragment-based methods.

†Predicted based on structural analogs.

- The tert-butyl group in the target compound increases LogP (3.2 vs. 2.1–2.8 for analogs), suggesting superior lipid membrane penetration and oral bioavailability .

Biological Activity

Overview

(Z)-2-(tert-butyl)-4-(2-methoxybenzylidene)oxazol-5(4H)-one is an organic compound belonging to the oxazolone family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly due to its unique structural features that may facilitate interactions with biological targets.

The synthesis of this compound typically involves the condensation of an appropriate aldehyde with an oxazolone precursor under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction is generally performed at elevated temperatures to ensure the formation of the desired product.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the methoxy group and the oxazolone ring may enhance its interaction with cancer cell receptors or enzymes involved in tumor growth. In vitro studies on related compounds have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound 4h | MCF-7 | 6.40 ± 0.26 |

| Compound 4h | A-549 | 22.09 ± 0.26 |

| Doxorubicin | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin | A-549 | 15.06 ± 1.08 |

This table summarizes the cytotoxicity of selected compounds against human cancer cell lines, indicating that modifications similar to those found in this compound could yield significant anticancer activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The methoxybenzylidene group may facilitate binding to target sites, while the oxazolone moiety could play a role in modulating enzyme activity or cellular signaling pathways.

Case Studies and Research Findings

A study investigating various oxazolone derivatives highlighted their potential as selective PPARγ partial agonists, which are crucial for regulating glucose metabolism and fat storage . Although specific data on this compound was not included, the findings underscore the therapeutic promise of similar compounds.

Another investigation into related structures revealed that substituents like methoxy groups can significantly alter biological activity, emphasizing the importance of structural modifications in enhancing efficacy against diseases such as cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.